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Introduction

CD161, a C-type lectin-like receptor, is expressed on a variety of immune cells, including a
significant proportion of T lymphocytes and the majority of Natural Killer (NK) cells.[1][2][3] Its
expression delineates functionally distinct subsets of immune cells. Notably, high expression of
CD161 on CD8+ T cells is a hallmark of Mucosal-Associated Invariant T (MAIT) cells, an
innate-like T cell population that plays a crucial role in immunity against microbial infections.[4]
[5] CD161+ T cells are implicated in both protective immunity and the pathogenesis of
inflammatory diseases, making them a subject of intense research and a potential target for
therapeutic intervention.

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-
dimensional single-cell analysis. By utilizing antibodies tagged with heavy metal isotopes,
CyTOF overcomes the limitations of spectral overlap inherent in traditional fluorescence flow
cytometry, allowing for the simultaneous measurement of over 50 parameters per cell. This
enables an unprecedented depth of immunophenotyping, allowing for the detailed
characterization of complex and rare cell populations like CD161+ subsets, and the analysis of
their functional states and signaling pathways. This technology is particularly valuable in drug
development for screening drug candidates, assessing immunotoxicity, and identifying
pharmacodynamic biomarkers.
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These application notes provide a comprehensive guide to utilizing mass cytometry for the
high-dimensional analysis of CD161+ cells, including detailed experimental protocols, data
presentation guidelines, and visualizations of key signaling pathways and workflows.

Application Notes

The high-dimensional capabilities of CyTOF are ideally suited for dissecting the heterogeneity
of CD161+ cell populations. Researchers can simultaneously analyze a wide array of markers
to:

o Deeply Phenotype CD161+ Subsets: Go beyond simple identification by co-staining for a
broad range of lineage markers, differentiation markers (e.g., CD45RA, CCR7, CD27,
CD28), activation markers (e.g., CD69, CD38, HLA-DR), exhaustion markers (e.g., PD-1,
TIM-3, LAG-3), and homing receptors (e.g., CCR6, CXCR3).

e Functionally Characterize CD161+ Cells: Employ intracellular staining to measure cytokine
production (e.g., IFN-y, TNF-a, IL-17A, IL-22), and cytotoxic molecules (e.g., Granzyme B,
Perforin) in response to various stimuli.

 Investigate Signaling Pathways: Analyze the phosphorylation status of key signaling proteins
downstream of the T cell receptor (TCR) and cytokine receptors to understand the activation
state and functional potential of these cells.

« |dentify Rare CD161+ Populations: The depth of analysis allows for the identification and
characterization of rare and novel subsets of CD161+ cells that may be missed with lower-
parameter techniques.

o Applications in Drug Development: CyTOF can be employed to assess the impact of novel
therapeutics on the frequency, phenotype, and function of CD161+ cells. This is critical for
understanding a drug's mechanism of action and for identifying biomarkers of response or
toxicity. For instance, in the context of immunotherapy, CyTOF can be used to monitor
changes in checkpoint molecule expression on CD161+ T cells in response to treatment.

Experimental Protocols
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Protocol 1: Preparation and Staining of Human PBMCs
for CD161+ Cell Analysis by CyTOF

This protocol outlines the steps for preparing and staining peripheral blood mononuclear cells
(PBMCs) for the analysis of CD161+ cells using mass cytometry.

Materials:

Ficoll-Pague PLUS

o Phosphate Buffered Saline (PBS)

e Cell Staining Buffer (CSB): PBS with 0.5% BSA and 2 mM EDTA
o Cryopreservation medium (e.g., FBS with 10% DMSO)

o Metal-conjugated antibodies (see Table 1 for an example panel)
» Fc Receptor Blocking Solution

e Cell-ID™ Intercalator-Ir (for live/dead discrimination and cell identification)
» Fixation/Permeabilization Buffer

» Permeabilization Buffer

o Milli-Q Water

Procedure:

 PBMC Isolation and Cryopreservation:

o Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation
according to the manufacturer's instructions.

o Wash the isolated PBMCs twice with PBS.

o Perform a cell count and assess viability using a hemocytometer and trypan blue.
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o Cryopreserve PBMCs at a concentration of 5-10 x 10”6 cells/mL in cryopreservation
medium and store in liquid nitrogen.

o Cell Thawing and Recovery:

o

Rapidly thaw cryopreserved PBMCs in a 37°C water bath.

[e]

Slowly add pre-warmed complete RPMI medium to the cell suspension.

o

Centrifuge at 300 x g for 10 minutes.

[¢]

Resuspend the cell pellet in fresh complete RPMI and allow the cells to recover for at least
1 hour at 37°C.

o Surface Marker Staining:

o Wash the cells with Cell Staining Buffer (CSB).

o Resuspend the cells in Fc Receptor Blocking Solution and incubate for 10 minutes at room
temperature.

o Without washing, add the cocktail of metal-conjugated surface antibodies (see Table 1)
and incubate for 30 minutes on ice.

o Wash the cells three times with CSB.

e Live/Dead Staining and Fixation:

o Resuspend the cells in a solution containing Cell-ID™ Intercalator-Ir for live/dead
discrimination and incubate for 15 minutes at room temperature.

o Wash the cells with CSB.

o Resuspend the cells in Fixation/Permeabilization Buffer and incubate for 20 minutes at
room temperature.

e Intracellular Marker Staining (Optional):

o Wash the fixed cells twice with Permeabilization Buffer.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Resuspend the cells in the intracellular antibody cocktail diluted in Permeabilization Buffer
and incubate for 45 minutes on ice.

o Wash the cells twice with Permeabilization Buffer.

o Final DNA Intercalation and Sample Preparation for Acquisition:

[e]

Resuspend the cells in a solution containing a DNA intercalator (e.g., Iridium) in Fixation
Buffer and incubate overnight at 4°C.

[e]

The following day, wash the cells three times with Milli-Q water.

o

Resuspend the cells in Milli-Q water at a concentration of 0.5-1 x 1076 cells/mL.

[¢]

Filter the cell suspension through a 35 pm cell strainer immediately before acquisition.
o Data Acquisition:

o Acquire the data on a Helios™ or other CyTOF mass cytometer.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example CyTOF Antibody Panel for High-Dimensional Analysis of CD161+ Cells
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Marker Clone Metal Tag Supplier Function
Lineage Markers
Standard
CD45 HI30 89Y ) Pan-Leukocyte
BioTools
Standard
CD3 UCHT1 170Er ) T Cells
BioTools
Standard
CD4 SK3 144Nd ) Helper T Cells
BioTools
Standard _
CD8a SK1 142Nd ) Cytotoxic T Cells
BioTools
Standard
CD19 HIB19 145Nd B Cells
BioTools
Standard
CD14 M5E2 146Nd ) Monocytes
BioTools
Standard
CD56 NCAM16.2 149Sm ) NK Cells
BioTools
TCR Va7.2 3C10 159Th BioLegend MAIT Cells
CD161 and
Subsets
Standard NK cells, T cell
CD161 HP-3G10 151Eu )
BioTools subsets
Differentiation/M
emory
Standard _
CD45RA HI100 150Nd ) Naive T Cells
BioTools
Standard
CD45R0O UCHL1 163Dy ) Memory T Cells
BioTools
] Naive/Central
CCR7 G043H7 154Sm BioLegend
Memory
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Standard
CD27 L128 155Gd ] Memory T Cells
BioTools
Standard T Cell Co-
CD28 CD28.2 160Gd _ _ _
BioTools stimulation
Activation/Exhau
stion
CD69 FN50 162Dy BioLegend Early Activation
] Antigen
HLA-DR L243 165Ho0 BioLegend )
Presentation
PD-1 EH12.2H7 169Tm BioLegend Exhaustion
TIM-3 F38-2E2 175Lu BioLegend Exhaustion
Cytokines/Effect
or
IFN-y 4S.B3 141Pr BioLegend Thl Cytokine
TNF-a Mab11 153Eu BioLegend Pro-inflammatory
IL-17A BL168 167Er BioLegend Th17 Cytokine
Granzyme B GB11 174Yb BioLegend Cytotoxicity
Viability/DNA
] ] o Dead Cell
Cisplatin 198Pt Fluidigm )
Exclusion
Iridium 191/193Ir Fluidigm DNA Intercalator

Note: This is an example panel. The specific markers and metal tags should be optimized
based on the research question and instrument availability.

Mandatory Visualizations
Diagrams of Signhaling Pathways and Workflows
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Caption: TCR-dependent and -independent signaling pathways in CD161+ MAIT cells.
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Caption: A typical experimental workflow for CyTOF-based analysis of CD161+ cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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